(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone
Description
The compound “(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone” features a benzothiadiazole dioxide core substituted with a methyl group, fused to a piperidine ring, and linked to a morpholine moiety via a methanone bridge. The sulfone (dioxidobenzo) group enhances polarity and hydrogen-bonding capacity, while the morpholino and piperidine moieties contribute to conformational flexibility and solubility. This compound’s design aligns with strategies for optimizing pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-18-15-4-2-3-5-16(15)21(26(18,23)24)14-6-8-19(9-7-14)17(22)20-10-12-25-13-11-20/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIGDJOAQFFJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone , identified by its CAS number 2034328-42-0, is a complex organic molecule that exhibits significant potential in medicinal chemistry. This compound incorporates a piperidine ring and a morpholine moiety, which are known for their diverse biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 380.5 g/mol. The structure includes a thiadiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₄S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 2034328-42-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed based on related studies:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. For instance, derivatives containing thiadiazole rings have been documented to exhibit potent MAO-A inhibitory activity, suggesting a potential for this compound to modulate neurotransmitter levels .
- Receptor Binding : The morpholino and piperidine groups may facilitate binding to various receptors involved in signaling pathways, potentially influencing cellular responses and physiological processes.
- Oxidative Stress Modulation : Compounds with similar structural features have been shown to possess antioxidant properties, which could mitigate oxidative stress in cells .
In Vitro Studies
Recent studies have focused on the synthesis and evaluation of related thiadiazole derivatives for their biological activities. For example:
- MAO Inhibition : A study demonstrated that certain thiadiazole derivatives exhibited IC50 values as low as against MAO-A, indicating strong inhibitory potential . This suggests that the compound may also exhibit similar enzyme inhibition characteristics.
Case Studies
- Anticancer Activity : Thiadiazole derivatives have been investigated for their anticancer properties. In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways .
- Antimicrobial Properties : Compounds featuring the benzothiadiazole moiety have been shown to possess antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents .
Scientific Research Applications
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone is a complex organic molecule featuring a piperidine ring, a morpholine moiety, and a benzo[c][1,2,5]thiadiazole derivative. The thiadiazole ring is particularly significant due to its recognized pharmacological properties, including potential anticancer and antimicrobial activities. The molecular formula for this compound is , with a molecular weight of approximately 377.5 g/mol. Compounds containing thiadiazole rings have exhibited significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Potential Applications
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone and similar compounds have potential applications in various fields:
- Antimicrobial Agents Certain thiadiazole derivatives have exhibited antibacterial and antifungal properties.
- Anticancer Agents Some studies show thiadiazoles as potential anticancer agents. The mechanism of action often involves interference with cellular processes related to tumor growth and proliferation. The unique structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary investigations suggest that the thiadiazole component plays a significant role in mediating interactions with proteins involved in cancer pathways. Further studies using techniques such as molecular docking and binding affinity assays could elucidate the exact mechanisms by which this compound exerts its biological effects.
Structural Analogs and Their Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Key Functional Groups
Structurally analogous compounds include:
- Benzothiadiazole derivatives: Compounds like benzo[c][1,2,5]thiadiazole-1,1-dioxide derivatives share the sulfone-containing heterocyclic core, which is critical for interactions with biological targets (e.g., kinases or GPCRs). However, substitutions on the piperidine or morpholino groups significantly alter steric and electronic profiles .
- Morpholino-triazine hybrids: Bis(morpholino-1,3,5-triazine) derivatives (e.g., 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid) share the morpholine moiety but differ in the central scaffold (triazine vs. benzothiadiazole), leading to distinct target affinities .
- Pyrazole-aniline hybrids: Compounds like (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one lack the sulfone group but feature nitrogen-rich heterocycles, highlighting how electronic properties influence bioactivity .
Physicochemical and Pharmacokinetic Properties
Key parameters for comparison include logP, solubility, and hydrogen-bond donors/acceptors:
The target compound’s higher hydrogen-bond acceptor count (8 vs.
Key Research Findings
- Similarity metrics : Tanimoto and Dice coefficients for the target compound vs. benzothiadiazole analogs range from 0.65–0.78, indicating moderate structural overlap. However, activity cliffs (e.g., nitroimidazole vs. nitrofuryl) highlight the limitations of relying solely on similarity scores .
- Synthetic accessibility: The morpholino and piperidine groups simplify derivatization compared to triazine-based analogs, enabling rapid SAR exploration .
- ADME profile: The sulfone group improves metabolic stability over non-oxidized benzothiadiazoles, as evidenced by reduced CYP3A4-mediated oxidation in vitro .
Q & A
Q. What are the optimal reaction conditions for synthesizing compounds containing a morpholino methanone moiety, and how can reaction efficiency be assessed?
- Methodological Answer : Use ethanol as a solvent with triethylamine as a base, refluxing for 6–12 hours at room temperature. Reaction efficiency can be evaluated via TLC monitoring and yield optimization by adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants). Post-reaction, isolate products via filtration and recrystallize using DMF or ethanol .
Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Employ -NMR to confirm piperidine and morpholine proton environments (δ 2.5–3.5 ppm) and IR spectroscopy to validate sulfone (1150–1300 cm) and carbonyl (1650–1750 cm) groups. Mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .
Q. How can solubility challenges be addressed during purification of sulfone-containing heterocycles like this compound?
- Methodological Answer : Use mixed-solvent systems (e.g., DMF-acetic acid or DMF-ethanol) for recrystallization. For column chromatography, employ gradients of ethyl acetate and hexane (10–50%) with silica gel 60 as the stationary phase .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for benzo[c][1,2,5]thiadiazole derivatives?
- Methodological Answer : Re-evaluate docking parameters (e.g., grid box size, ligand protonation states) using software like AutoDock Vina. Validate binding poses via molecular dynamics simulations (100 ns) and compare with experimental IC values. Cross-reference with SAR studies of analogous compounds (e.g., nitro vs. methoxy substituents) .
Q. What experimental approaches are recommended for assessing environmental persistence and transformation pathways of this compound?
- Methodological Answer : Conduct hydrolysis studies under varying pH (4–9) and temperatures (25–50°C). Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives). For biotic transformations, incubate with soil microbiota and analyze metabolites via -NMR .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing morpholine with piperazine or varying methyl groups on the benzo[c]thiadiazole ring). Test in vitro against target enzymes (e.g., kinases) and correlate activity trends with steric/electronic parameters (Hammett constants, logP) .
Q. What strategies mitigate byproduct formation during the synthesis of piperidinyl-morpholino methanone derivatives?
- Methodological Answer : Optimize reaction time to avoid over-alkylation (e.g., reduce reflux duration from 12 to 8 hours). Introduce protecting groups (e.g., Boc for piperidine) and monitor intermediates via HPLC. Use scavenger resins (e.g., QuadraPure™) to trap unreacted reagents .
Data Analysis & Theoretical Frameworks
Q. How should researchers design experiments to align with theoretical models of heterocyclic reactivity?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Validate via DFT calculations (B3LYP/6-31G* level) and compare with experimental regioselectivity in cyclization reactions. Use conceptual density functional theory (CDFT) descriptors (e.g., electrophilicity index) .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and principal component analysis (PCA) to identify structural features driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
